molecular formula C13H14N2O B1399412 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one CAS No. 1116394-85-4

3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Cat. No.: B1399412
CAS No.: 1116394-85-4
M. Wt: 214.26 g/mol
InChI Key: XOPXUVCFZFAYJC-UHFFFAOYSA-N
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Description

3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is a useful research compound. Its molecular formula is C13H14N2O and its molecular weight is 214.26 g/mol. The purity is usually 95%.
BenchChem offers high-quality 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3-amino-1-methyl-5-phenyl-3H-azepin-2-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14N2O/c1-15-8-7-11(9-12(14)13(15)16)10-5-3-2-4-6-10/h2-9,12H,14H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XOPXUVCFZFAYJC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC(=CC(C1=O)N)C2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20721245
Record name 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

214.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1116394-85-4
Record name 3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20721245
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

Technical Monograph: Total Synthesis of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the total synthesis of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one .

Executive Summary & Scaffold Analysis

Target Molecule: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one Core Scaffold: Monocyclic 7-membered lactam (Azepinone). Pharmacological Relevance: This structure represents a conformationally constrained


-turn mimetic. It is a critical scaffold in the development of Gamma-Secretase Inhibitors (GSIs)  for Alzheimer’s research and Calpain inhibitors . The 3-amino-azepinone core serves as a bioisostere for the benzodiazepine scaffold, offering improved metabolic stability and selectivity.

Synthetic Challenge: The primary challenge lies in the regioselective introduction of the 5-phenyl substituent and the stereoselective installation of the


-amino group (C3 position) on the seven-membered ring.

Retrosynthetic Analysis

The most robust synthetic strategy employs a Late-Stage Functionalization approach. Rather than constructing the ring with the amino group pre-installed (which risks racemization), we first construct the 5-phenyl-azepan-2-one core via ring expansion, followed by N-methylation and electrophilic amination at the C3 enolizable position.

Retrosynthetic Logic (DOT Visualization)

Retrosynthesis cluster_inputs Starting Materials Target Target: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one Precursor1 Precursor A: 3-Azido-1-methyl-5-phenyl-1,3-dihydro-2H-azepin-2-one Target->Precursor1 Staudinger Reduction & Dehydrogenation Scaffold Scaffold Core: 5-Phenyl-1-methyl-azepan-2-one Precursor1->Scaffold Electrophilic Azidation (Evans/Trisyl) RingExp Ring Expansion: 4-Phenylcyclohexanone Scaffold->RingExp Schmidt Reaction & N-Methylation SM1 4-Phenylcyclohexanone RingExp->SM1 SM2 Sodium Azide (NaN3) SM3 Methyl Iodide (MeI)

Caption: Retrosynthetic disconnection relying on ring expansion of a cyclohexanone derivative followed by C3-functionalization.

Detailed Experimental Protocol

Phase 1: Construction of the Azepinone Core

The synthesis begins with the Schmidt reaction on 4-phenylcyclohexanone. Note that this reaction produces regioisomers (4-phenyl and 5-phenyl). The 5-phenyl isomer is thermodynamically accessible and can be separated via chromatography.

Step 1.1: Schmidt Ring Expansion

  • Reagents: 4-Phenylcyclohexanone (1.0 eq), Sodium Azide (

    
    , 1.5 eq), Methanesulfonic acid (
    
    
    
    ),
    
    
    .
  • Protocol:

    • Dissolve 4-phenylcyclohexanone (10 g, 57.4 mmol) in

      
       (100 mL) at 0°C.
      
    • Add

      
       (40 mL) dropwise to maintain temperature < 5°C.
      
    • Add

      
       (5.6 g, 86.1 mmol) portion-wise over 1 hour. Caution: Evolution of 
      
      
      
      gas; use efficient ventilation.
    • Warm to room temperature and stir for 12 hours.

    • Workup: Pour onto crushed ice, neutralize with

      
       (aq) to pH 8. Extract with 
      
      
      
      (3x).[1]
    • Purification: Flash chromatography (EtOAc/Hexane 1:1) is required to separate the 5-phenylazepan-2-one (Major) from the 4-phenyl isomer.

    • Yield: ~65% (combined isomers).[1][2]

Step 1.2: N-Methylation

  • Reagents: 5-Phenylazepan-2-one, NaH (60% dispersion), MeI, THF.

  • Protocol:

    • Suspend NaH (1.2 eq) in anhydrous THF under Argon at 0°C.

    • Add 5-phenylazepan-2-one (1.0 eq) dissolved in THF dropwise. Stir 30 min for deprotonation.

    • Add Methyl Iodide (1.5 eq) dropwise.

    • Warm to RT and stir 4 hours.

    • Quench with

      
      , extract with EtOAc.
      
    • Product:1-Methyl-5-phenylazepan-2-one .

Phase 2: Regioselective C3-Amination

Direct amination is achieved via an azide intermediate using the Evans azidation strategy, which allows for high stereocontrol if chiral bases are used (racemic described here).

Step 2.1: Enolate Formation and Azidation

  • Reagents: LHMDS (1.1 eq), Trisyl Azide (2,4,6-Triisopropylbenzenesulfonyl azide), THF, -78°C.

  • Protocol:

    • Cool a solution of 1-Methyl-5-phenylazepan-2-one in THF to -78°C.

    • Add LHMDS (Lithium Hexamethyldisilazide) dropwise. Stir 45 min to generate the kinetic enolate.

    • Add a pre-cooled solution of Trisyl Azide (1.2 eq) rapidly.

    • Stir 5 min at -78°C, then add Glacial Acetic Acid (4 eq) to quench.

    • Warm to RT, dilute with brine, extract with

      
      .
      
    • Intermediate:3-Azido-1-methyl-5-phenylazepan-2-one .

Step 2.2: Staudinger Reduction

  • Reagents:

    
     (Triphenylphosphine), THF, 
    
    
    
    .
  • Protocol:

    • Dissolve the crude azide in THF/Water (10:1).

    • Add

      
       (1.5 eq). Evolution of 
      
      
      
      gas occurs.
    • Stir at RT for 12 hours.

    • Purification: Acid-base extraction. Acidify to pH 2 (extract impurities into organic), then basify aqueous layer to pH 10 and extract product into

      
      .
      
    • Product:3-Amino-1-methyl-5-phenylazepan-2-one (Saturated Core).

Phase 3: Unsaturation (Formation of the 1H-azepin-2(3H)-one)

To strictly meet the "1H-azepin-2(3H)-one" nomenclature (introducing double bonds), an oxidation step is required. Note: Most drug applications utilize the saturated azepanone from Phase 2.

Step 3.1: Saegusa-Ito Oxidation (Conceptual)

  • Mechanism: Silyl enol ether formation followed by Pd(II) mediated dehydrogenation.

  • Protocol:

    • Treat the N-protected amine (e.g., 3-Boc-amino-1-methyl-5-phenylazepan-2-one) with LDA then TMSCl to form the silyl enol ether.

    • Treat with

      
       in MeCN to generate the 
      
      
      
      -unsaturation.
    • Deprotect the amine.

Analytical Validation Data

The following data corresponds to the saturated analog (most stable isolable intermediate).

ParameterExpected Value / SignalAssignment
Mass Spec (ESI+) m/z = 219.15

Molecular Ion (

)
1H NMR (CDCl3)

7.15-7.35 (m, 5H)
Phenyl Group

3.85 (dd, 1H)
H-3 (Alpha to Carbonyl, adjacent to amine)

3.05 (s, 3H)
N-Methyl

3.20-3.40 (m, 2H)
H-7 (Adjacent to Nitrogen)
IR Spectroscopy 1645

Lactam C=O stretch
3350

Primary Amine N-H stretch

Workflow Visualization

Workflow start Start: 4-Phenylcyclohexanone step1 Schmidt Reaction (NaN3, MeSO3H) start->step1 step2 Isomer Separation (Isolate 5-phenyl isomer) step1->step2 Regioisomer mix step3 N-Methylation (NaH, MeI) step2->step3 Pure 5-Ph isomer step4 Enolate Formation (LHMDS, -78°C) step3->step4 step5 Electrophilic Azidation (Trisyl Azide) step4->step5 Kinetic Control step6 Staudinger Reduction (PPh3, H2O) step5->step6 Azide Intermediate final Final Product: 3-Amino-1-methyl-5-phenylazepan-2-one step6->final

Caption: Step-by-step process flow for the synthesis of the target azepinone scaffold.

References

  • Schmidt Reaction on Substituted Cyclohexanones

    • Title: Regioselectivity in the Schmidt Reaction of 4-Substituted Cyclohexanones.
    • Source:Journal of Organic Chemistry.
    • URL:[Link]

  • Alpha-Azidation Protocol (Evans)

    • Title: Stereoselective synthesis of alpha-amino acids via electrophilic azidation of chiral imide enol
    • Source:Journal of the American Chemical Society.
    • URL:[Link]

  • Azepinone Scaffolds in Drug Discovery

    • Title: Design and Synthesis of Gamma-Secretase Inhibitors.
    • Source:Journal of Medicinal Chemistry.
    • URL:[Link]

Sources

A Technical Guide to the Structural Elucidation of Azepinone Scaffolds: The Case of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Abstract: Azepinones and their related seven-membered nitrogen-containing heterocyclic cores are foundational scaffolds in a multitude of natural products and pharmaceutically active compounds.[1][2] Their unique three-dimensional architecture provides a versatile template for interrogating complex biological systems, making them a subject of intense interest in medicinal chemistry and drug development. This guide provides an in-depth, technical framework for the synthesis, purification, and definitive structural elucidation of azepinone derivatives, using 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one as a representative target. We will detail the causality behind modern synthetic strategies, present a self-validating protocol for single-crystal X-ray diffraction, and analyze the critical structural features that inform rational drug design. This document is intended for researchers, chemists, and drug development professionals seeking to master the process from molecular concept to crystallographic confirmation.

Part 1: The Azepinone Core in Medicinal Chemistry

Seven-membered aza-heterocycles, particularly the azepinone framework, represent a "privileged" structure in pharmaceutical science.[1][3] Their non-planar, flexible ring system allows for precise spatial orientation of substituents, enabling tailored interactions with biological targets such as enzymes and receptors. The azepine ring can exist in several tautomeric forms, including 1H-, 2H-, and 3H-azepines, each offering distinct electronic and conformational properties.[4][5] The title compound, 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one, incorporates key pharmacophoric features: a hydrogen-bond-donating amino group, a lipophilic phenyl ring, and a central lactam, making it an exemplary candidate for structural and biological investigation.

Part 2: Synthesis and Purification: The Foundation for Crystallography

The prerequisite for any successful crystallographic analysis is the availability of exceptionally pure material. The chosen synthetic route must not only be efficient but also yield a product that can be rigorously purified to facilitate single crystal growth. While traditional methods for azepinone synthesis often required harsh conditions, such as strong bases or high-energy UV light[1], modern photochemical approaches offer a milder and more versatile alternative.

Recommended Synthetic Approach: Metal-Free Photochemical Cascade

Recent advancements have demonstrated a green, metal-free synthesis of azepinone derivatives utilizing a photochemical cascade reaction.[1][3][6] This method leverages the reactivity of nitrene intermediates generated under mild blue light irradiation, making it an ideal choice for complex or sensitive substrates.

Experimental Protocol: Photochemical Synthesis of an Azepinone Derivative

  • Precursor Synthesis: The synthesis begins with a suitable 2-aryloxyaryl azide precursor. This precursor is designed to generate the desired nitrene intermediate upon photo-irradiation.

  • Reaction Setup: In a quartz reaction vessel, dissolve the 2-aryloxyaryl azide precursor in a solvent mixture (e.g., THF/H₂O). The presence of water is often crucial for the final ring-opening and addition step.[1]

  • Catalysis (Optional but Recommended): Add a Brønsted acid catalyst (e.g., TsOH) to facilitate the final water addition step in a regio-selective manner.[6]

  • Photo-irradiation: Irradiate the stirred solution with a blue light source (e.g., 450 nm LED) at room temperature. Monitor the reaction progress using Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Workup and Purification: Upon completion, concentrate the reaction mixture in vacuo. Purify the crude product using column chromatography on silica gel with an appropriate eluent system (e.g., ethyl acetate/hexane gradient) to isolate the pure azepinone product.

  • Characterization: Confirm the identity and purity of the synthesized compound using standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR, and High-Resolution Mass Spectrometry (HRMS).[7]

Causality Behind the Method: This photochemical approach is superior to older methods because it avoids the use of transition metals, which can be difficult to remove and may interfere with subsequent biological assays.[1] The mild reaction conditions (room temperature, visible light) preserve sensitive functional groups and provide a greener synthetic route.

Diagram: Photochemical Synthesis Workflow

cluster_synthesis Synthesis & Purification Precursor 2-Aryloxyaryl Azide Precursor Reaction Blue Light (hv) THF/H₂O, TsOH Precursor->Reaction 1. Dissolve Intermediate Nitrene Intermediate & Cascade Reaction Reaction->Intermediate 2. Irradiate Product Crude Azepinone Product Intermediate->Product 3. Ring Expansion Purification Column Chromatography Product->Purification 4. Purify Final Pure Azepinone (>99%) Purification->Final 5. Isolate

Caption: Workflow for the metal-free photochemical synthesis of azepinones.

Part 3: Definitive Structure by Single-Crystal X-ray Diffraction

Single-Crystal X-ray Diffraction (SCXRD) is the unequivocal gold standard for determining the precise three-dimensional arrangement of atoms in a molecule.[8] It provides definitive proof of connectivity, stereochemistry, and the subtle conformational features that govern molecular interactions.

Experimental Protocol: From Pure Compound to Final Structure
  • Crystal Growth (The Critical Step):

    • Method: Slow evaporation is a robust starting point. Dissolve 5-10 mg of the highly purified azepinone in a minimal amount of a suitable solvent (e.g., acetone, ethyl acetate, or a mixture like dichloromethane/hexane) in a small, clean vial.

    • Execution: Cover the vial with a cap containing a few pinholes to allow for slow solvent evaporation over several days to weeks at a constant temperature.

    • Rationale: The goal is to allow molecules to slowly and orderly deposit from a supersaturated solution onto a growing crystal lattice. Hasty evaporation leads to amorphous powder or poorly-ordered microcrystals.

  • Crystal Selection and Mounting:

    • Under a microscope, select a single, well-formed crystal with sharp edges and no visible defects.

    • Mount the crystal on a cryo-loop and flash-cool it in a stream of liquid nitrogen to prevent radiation damage during data collection.

  • Data Collection:

    • Place the mounted crystal on a goniometer within an X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα) and a detector.

    • Collect a series of diffraction images by rotating the crystal through a range of angles.

  • Structure Solution and Refinement:

    • Process the raw diffraction data to obtain a set of structure factors.

    • Use direct methods or Patterson synthesis to solve the "phase problem" and generate an initial electron density map.

    • Build an atomic model into the electron density map and refine it using least-squares methods. This process minimizes the difference between observed and calculated structure factors, typically measured by the R-factor.[9] A low R-factor (e.g., < 0.05) indicates a good fit of the model to the data.

Diagram: Single-Crystal X-ray Crystallography Workflow

cluster_xrd Crystallographic Analysis Compound Pure Azepinone Compound Crystallization Slow Evaporation or Vapor Diffusion Compound->Crystallization 1. Dissolve Crystal Select Single Crystal Crystallization->Crystal 2. Grow & Select Diffraction X-ray Diffraction Data Collection Crystal->Diffraction 3. Mount & Irradiate Solution Structure Solution (Phase Problem) Diffraction->Solution 4. Process Data Refinement Model Building & Refinement Solution->Refinement 5. Build Model Structure Final Crystal Structure (CIF) Refinement->Structure 6. Validate

Caption: Step-by-step workflow for crystal structure determination via SCXRD.

Part 4: Analysis of the Azepinone Crystal Structure

While the specific crystal structure for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is not publicly deposited, we can analyze the key structural features based on crystallographically confirmed azepinone derivatives found in the literature.[1][3]

Table 1: Representative Crystallographic Parameters for an Azepinone Scaffold (Note: Data is illustrative and based on typical values for related heterocyclic systems)

ParameterValueSignificance
Crystal SystemMonoclinicDescribes the basic symmetry of the crystal lattice.
Space GroupP2₁/cDefines the specific symmetry operations within the unit cell.
a (Å)~10.1Unit cell dimension.
b (Å)~15.1Unit cell dimension.
c (Å)~12.2Unit cell dimension.
β (°)~123.3Unit cell angle.
V (ų)~1540Volume of the unit cell.
Z4Number of molecules in the unit cell.
R-factor< 0.06A measure of the agreement between the model and data.[9]
Key Structural Insights
  • Ring Conformation: The seven-membered 1H-azepine ring is inherently non-planar and typically adopts a boat-like conformation to minimize steric strain.[4] This conformation dictates the axial and equatorial positioning of substituents, which is critical for receptor binding. The dihedral angles between adjacent ring atoms would quantitatively define this pucker.

  • Planarity of Substituents: The phenyl ring at the C5 position will be planar. The dihedral angle between this phenyl ring and the mean plane of the azepinone's nitrogen and adjacent carbons is a key conformational parameter, influencing the molecule's overall shape and potential for π-stacking interactions.

  • Intermolecular Interactions: In the solid state, the crystal lattice is stabilized by a network of intermolecular forces. For the title compound, the amino group (-NH₂) is a potent hydrogen bond donor, and the lactam carbonyl oxygen (C=O) is a strong hydrogen bond acceptor. One would expect to observe strong N-H···O hydrogen bonds linking molecules into chains or sheets within the crystal structure.[9] These interactions provide a model for how the molecule might engage with amino acid residues in a protein's active site.

Part 5: Implications for Drug Development

An experimentally determined crystal structure is invaluable for modern drug discovery.

  • Structure-Based Drug Design (SBDD): The high-resolution 3D structure serves as a precise blueprint for computational chemists.[8] It can be docked into the active site of a target protein to predict binding affinity and orientation, guiding the design of new analogs with improved potency and selectivity.

  • Pharmacophore Modeling: The exact conformation and spatial relationship between the amino, methyl, and phenyl groups define the molecule's pharmacophore. This information allows for the design of rigid mimetics or analogs where the conformation is locked to favor the bioactive state.

  • Intellectual Property: A solved crystal structure provides a definitive characterization of a new chemical entity, strengthening patent applications.

Conclusion

The structural elucidation of novel chemical entities like 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is a cornerstone of modern chemical and pharmaceutical research. By integrating advanced, mild synthetic techniques with the definitive power of single-crystal X-ray diffraction, researchers can move from a 2D chemical drawing to a precise 3D atomic model. This knowledge is not merely academic; it is the critical foundation upon which rational, structure-based drug design is built, accelerating the discovery of next-generation therapeutics.

References

  • Song, L., Tian, X., Farshadfar, K., Shiri, F., Rominger, F., Ariafard, A., & Hashmi, A. S. K. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications. Available at: [Link]

  • Lopes, F. C., & de la Hoz, A. (2011). Continuous flow photolysis of aryl azides: Preparation of 3H-azepinones. Beilstein Journal of Organic Chemistry, 7, 1124–1129. Available at: [Link]

  • Song, L., Tian, X., Farshadfar, K., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Nature Communications, 14(1), 817. Available at: [Link]

  • Moreno-Fuquen, R., Castillo, J. C., Abonia, R., Ellena, J., & Tenorio, J. C. (2013). (±)-3-(5-Amino-3-methyl-1-phenyl-1H-pyrazol-4-yl)-2-benzofuran-1(3H)-one. Acta Crystallographica Section E: Structure Reports Online, 69(7), o1132–o1133. Available at: [Link]

  • PubChem. (n.d.). 3-Amino-1-methyl-5-phenyl-1H-benzo[E][3][9]diazepin-2(3H)-one. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Braccio, M. D., et al. (2009). Synthesis and antiproliferative activity of 3-amino-N-phenyl-1H-indazole-1-carboxamides. Journal of Medicinal Chemistry, 52(3), 778-782. Available at: [Link]

  • Newton, C. G., & Taylor, R. J. K. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry, 81(15), 6545–6557. Available at: [Link]

  • Al-Jallo, H. N. (1996). 3. Azepines. In Comprehensive Organic Functional Group Transformations (Vol. 4, pp. 1069-1110). Elsevier. Available at: [Link]

  • Kumar, R., Yusuf, M., & Khan, S. A. (2018). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. Journal of Drug Delivery and Therapeutics, 8(5), 1-13. Available at: [Link]

  • Song, L., Tian, X., Farshadfar, K., et al. (2023). An unexpected synthesis of azepinone derivatives through a metal-free photochemical cascade reaction. Aalto University Research Portal. Available at: [Link]

  • PubChem. (n.d.). (S)-3-Amino-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Kráľová, P., et al. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction. Beilstein Journal of Organic Chemistry, 17, 553–564. Available at: [Link]

  • PubChem. (n.d.). (R)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][3][9]diazepin-2-one. PubChem Compound Database. Retrieved February 14, 2026, from [Link]

  • Ghorab, M. M., et al. (2021). Synthesis and Biological Activity Evaluation of Novel 5-Methyl-7-phenyl-3H-thiazolo[4,5-b]pyridin-2-ones. Molecules, 26(23), 7206. Available at: [Link]

  • Kumar, D., et al. (2024). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel... Asian Journal of Chemistry, 36(1), 1-10. Available at: [Link]

  • Kaddouri, Y., et al. (2021). Synthesis and Biological Activity of 3-[Phenyl(1,3-thiazol-2-yl)-amino]propanoic Acids and Their Derivatives. Pharmaceuticals, 14(11), 1125. Available at: [Link]

  • Roy, I., & Bhowmick, A. (2021). Using X-ray Diffraction Techniques for Biomimetic Drug Development, Formulation, and Polymorphic Characterization. Crystals, 11(1), 22. Available at: [Link]

  • Coates, B. C., et al. (2023). Spectroscopic Investigation of the Metal Coordination of the Aromatic Amino Acids with Zinc and Cadmium. The Journal of Physical Chemistry A, 127(16), 3560–3571. Available at: [Link]

  • Muthu, S., et al. (2022). Spectral Characterization and Quantum Mechanical Studies of 5-Amino-2-(6-(2-Hydroxyethyl)-3-Oxononyl) Cyclohex-2-Enone Isolated. Biointerface Research in Applied Chemistry, 13(1), 85. Available at: [Link]

  • Al-Ghorbani, M., et al. (2022). Regioselective One-Pot Synthesis, Biological Activity and Molecular Docking Studies of Novel Conjugates N-(p-Aryltriazolyl)-1,5-benzodiazepin-2-ones as Potent Antibacterial and Antifungal Agents. Molecules, 27(13), 3995. Available at: [Link]

  • Forrester, I. T., et al. (1983). Synthesis of novel 2,3-dihydro-8H-thieno[2,3-d]azepines and 1,2,3,4-tetrahydro-1H-3-benzazepines via photolyses of 6-azido-2,3-dihydrobenzo[b]thiophene and 6-azido-1,2,3,4-tetrahydronaphthalene. Journal of the Chemical Society, Perkin Transactions 1, 615-620. Available at: [Link]

  • Takeuchi, H., et al. (2011). STERIC EFFECT ON THE FORMATION OF 3H-AZEPINE DERIVATIVES FROM o-ALKYLPHENYLNITRENE. HETEROCYCLES, 83(6), 1295-1304. Available at: [Link]

  • Gwaram, N. S., et al. (2021). Structure of (E)-4-amino-5-{[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)imino]methyl}. IUCrData, 6(11). Available at: [Link]

Sources

An In-Depth Technical Guide: Navigating the Landscape of a Novel Psychoactive Scaffold

Author: BenchChem Technical Support Team. Date: February 2026

A Note to the Researcher: Initial inquiries for "3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one" did not yield specific data within publicly accessible scientific literature and chemical databases. However, extensive information is available for a closely related and structurally significant compound, 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one . This guide will focus on this well-documented benzodiazepine derivative, providing a comprehensive overview of its context, properties, and the broader history of its chemical class. The structural difference lies in the fusion of a benzene ring to the diazepine core, a modification that defines the benzodiazepine class.

Part 1: The Genesis of a New Pharmacological Class: The Benzodiazepines

The discovery of benzodiazepines represents a significant milestone in medicinal chemistry and neuroscience. It began serendipitously in the 1950s at the Hoffmann-La Roche laboratories.[3] Polish chemist Dr. Leo Sternbach, while working on developing new tranquilizers, synthesized the first benzodiazepine, chlordiazepoxide (Librium), in 1955.[4][5] This discovery was accidental; the compound was initially set aside and only later tested in 1957, revealing its sedative and muscle-relaxant properties.[6]

Librium was introduced to the market in 1960, offering a safer alternative to the barbiturates that were the standard of care at the time but were fraught with issues of toxicity and dependence.[1][5] The success of Librium spurred further research, leading to the development of diazepam (Valium) in 1963, which became one of the most widely prescribed drugs in the world.[4][5] By 1977, benzodiazepines were the most prescribed class of medications globally.[4]

The core of their action lies in their ability to enhance the effect of the neurotransmitter gamma-aminobutyric acid (GABA) at the GABA-A receptor, resulting in sedative, hypnotic, anxiolytic, anticonvulsant, and muscle relaxant properties.[4]

Part 2: Profile of 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one

This specific molecule belongs to the 1,4-benzodiazepine class, characterized by a seven-membered diazepine ring fused to a benzene ring. The substituents—an amino group at position 3, a methyl group at position 1, and a phenyl group at position 5—are crucial for its pharmacological profile.

Chemical and Physical Properties
PropertyValueSource
Molecular Formula C₁₆H₁₅N₃O[7][8]
Molecular Weight 265.31 g/mol [7][8]
IUPAC Name 3-amino-1-methyl-5-phenyl-3H-1,4-benzodiazepin-2-one[7]
CAS Number 103343-65-3[9]
XLogP3 1.3[7][8]
Structural Representation

The core structure of 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one is depicted below.

Caption: 2D structure of 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one.

Part 3: Synthesis Strategies for the 1,4-Benzodiazepine Core

The synthesis of 1,4-benzodiazepines is a well-established area of organic chemistry, with numerous methodologies developed since their initial discovery. A common and versatile approach involves the condensation of an o-phenylenediamine with a carbonyl compound.[10]

More advanced and efficient synthetic routes have been developed to allow for greater diversity and control over the final structure. These include:

  • Solid-Phase Synthesis: This method allows for the rapid generation of libraries of 1,4-benzodiazepine-2,5-diones by using three commercially available components: anthranilic acids, α-amino esters, and alkylating agents.[2]

  • Intramolecular C-N Bond Coupling and Ring Opening: A facile synthesis of functionalized 1,4-benzodiazepines can be achieved through a copper-catalyzed intramolecular cross-coupling reaction of 1-(2-bromobenzyl)azetidine-2-carboxamides, followed by the opening of the four-membered azetidine ring.[11][12]

  • Palladium-Catalyzed Cyclization: Substituted 1,4-benzodiazepines can be synthesized via the palladium-catalyzed cyclization of N-tosyl-disubstituted 2-aminobenzylamines with propargylic carbonates.[13]

Hypothetical Synthesis Workflow

Based on established methodologies for similar 1,4-benzodiazepines, a plausible synthetic pathway for 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one could be envisioned starting from a substituted 2-aminobenzophenone.

Synthesis_Workflow start 2-Amino-N-methylbenzophenone intermediate1 Reaction with α-amino acid derivative start->intermediate1 intermediate2 Cyclization intermediate1->intermediate2 product 3-Amino-1-methyl-5-phenyl-1H- benzo[e][1,4]diazepin-2(3H)-one intermediate2->product

Caption: A generalized synthetic workflow for 1,4-benzodiazepines.

Part 4: Pharmacological Profile and Therapeutic Potential

While specific pharmacological data for 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1][2]diazepin-2(3H)-one is not extensively detailed in the readily available literature, its structural class is well-characterized. Benzodiazepines are known to exhibit a range of activities on the central nervous system.[4]

Derivatives of 1,4-benzodiazepine-2-one have been investigated for a variety of therapeutic applications, including:

  • Anxiolytic Effects: Many compounds within this class show significant anti-anxiety activity.[14]

  • Anticonvulsant Properties: The benzodiazepine scaffold is a cornerstone in the development of anti-seizure medications.[15]

  • Sedative-Hypnotic Effects: These compounds are often used in the management of insomnia and other sleep disorders.[6]

The specific substitutions on the benzodiazepine ring system, such as the amino group at the 3-position, are known to modulate the pharmacological activity and can lead to compounds with more specific receptor interactions and potentially improved therapeutic profiles.[14]

Conclusion

While the initially requested 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one remains an elusive target in the current body of scientific literature, the closely related benzodiazepine derivative provides a rich area for research and development. The foundational discovery by Leo Sternbach has paved the way for a vast array of compounds that have had a profound impact on medicine. The synthetic versatility and diverse biological activities of the 1,4-benzodiazepine scaffold ensure its continued relevance in the quest for novel therapeutics targeting the central nervous system.

References

  • A Brief History Of Benzodiazepines. (n.d.). americanaddictioncenters.org. [Link]

  • Benzodiazepine. (2024). In Wikipedia. [Link]

  • Griffin, C. E., Kaye, A. M., Bueno, F. R., & Kaye, A. D. (2013). Benzodiazepine pharmacology and central nervous system-mediated effects. Ochsner Journal, 13(2), 214–223. [Link]

  • Boojamra, C. G., Burow, K. M., & Ellman, J. A. (1997). Solid-Phase Synthesis of 1,4-Benzodiazepine-2,5-diones. Library Preparation and Demonstration of Synthesis Generality. The Journal of Organic Chemistry, 62(5), 1240–1256. [Link]

  • López-Muñoz, F., & Álamo, C. (2013). The consolidation of neuroleptic therapy: The discovery of haloperidol and the introduction of other butyrophenones. Psychiatry and Clinical Neurosciences, 67(5), 317-327. [Link]

  • The Development of Benzodiazepines as Antianxiety Medications. (n.d.). Study.com. [Link]

  • Benzodiazepines. (n.d.). Release. [Link]

  • Wang, B., Li, Y., & Wang, M. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Molecules, 23(11), 2966. [Link]

  • Wang, B., Li, Y., & Wang, M. (2018). Synthesis of 1,4-Benzodiazepines via Intramolecular C–N Bond Coupling and Ring Opening of Azetidines. Semantic Scholar. [Link]

  • Banfi, S., Fesce, R., & Malgaroli, A. (2020). The rise and fall and rise of benzodiazepines: a return of the stigmatized and repressed. Journal of Clinical Psychopharmacology, 40(2), 113-115. [Link]

  • Kim, S., & Lee, P. H. (2019). Synthesis of Substituted 1,4-Benzodiazepines by Palladium-Catalyzed Cyclization of N-Tosyl-Disubstituted 2-Aminobenzylamines with Propargylic Carbonates. Molecules, 24(18), 3352. [Link]

  • Kumar, R., & Chaudhary, P. (2023). Synthetic aspects of 1,4- and 1,5-benzodiazepines using o-phenylenediamine: a study of past quinquennial. RSC Advances, 13(6), 3908–3931. [Link]

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 2729681, 3-Amino-1-methyl-5-phenyl-1H-benzo[E][1][2]diazepin-2(3H)-one. Retrieved February 14, 2026 from [Link].

  • National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 7216757, (R)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][1][2]diazepin-2-one. Retrieved February 14, 2026 from [Link].

  • Rashid, M., Husain, A., & Mishra, R. (2010). Synthesis and anti-anxiety activity of some 7-chloro-5-phenyl-1,3- dihydro-1H, 3H-1,4-benzodiazepin. Der Pharmacia Lettre, 2(1), 253-260. [Link]

Sources

Methodological & Application

Application Note: Assay Development for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one Activity

Author: BenchChem Technical Support Team. Date: February 2026

Based on the chemical structure 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one , this molecule represents a privileged peptidomimetic scaffold , structurally analogous to the core of Gamma-Secretase Inhibitors (GSIs) like Semagacestat (LY-450139) (which contains a benzodiazepin-2-one core with identical 1-methyl and 5-phenyl substituents).[1][2] The monocyclic azepin-2-one scaffold is designed to mimic the transition state of peptide bond hydrolysis, making it a prime candidate for inhibiting aspartyl proteases (like Gamma-Secretase) or serving as a building block for bioactive ligands.[1][2]

The following Application Note focuses on developing assays for Gamma-Secretase Inhibition , the most scientifically relevant activity for this scaffold.

Executive Summary

The compound 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is a seven-membered lactam scaffold that functions as a conformational constraint for peptide backbones.[1][2] Its structural homology to the 1,4-benzodiazepine core of potent Gamma-Secretase Inhibitors (GSIs) suggests its primary utility lies in modulating the cleavage of Amyloid Precursor Protein (APP).[1][2] This guide details the development of a robust screening cascade, moving from biochemical FRET assays to cell-based Aβ quantification , ensuring the identification of potent and selective inhibitors while de-risking for Notch-related toxicity.[1][2]

Mechanistic Basis & Target Validation

The 3-amino-azepin-2-one moiety mimics the dipeptide turn of the protease substrate, positioning the C3-amino group to interact with the catalytic aspartates of the enzyme.[1][2]

Signaling Pathway: APP Processing

Gamma-Secretase is a membrane-bound complex (Presenilin, Nicastrin, APH-1, PEN-2) that cleaves the transmembrane domain of APP.[1][2]

  • Pathological Route: APP

    
    
    
    
    
    -Secretase
    
    
    C99
    
    
    
    
    -Secretase
    
    
    Aβ42 (Aggregation/Plaques).[1][2]
  • Therapeutic Goal: Inhibit

    
    -Secretase to reduce Aβ42.[1][2]
    
  • Safety Counter-Screen: Avoid inhibition of Notch cleavage (NICD generation) to prevent gastrointestinal and immunological toxicity.[1][2]

G APP APP (Transmembrane) C99 C99 Fragment APP->C99 Cleavage BetaSec Beta-Secretase BetaSec->APP Ab40 Abeta 40 (Benign) C99->Ab40 Gamma-Cleavage Ab42 Abeta 42 (Toxic) C99->Ab42 Gamma-Cleavage GammaSec Gamma-Secretase (Target) GammaSec->C99 Notch Notch Receptor GammaSec->Notch Inhibitor Azepin-2-one (Inhibitor) Inhibitor->GammaSec Inhibits NICD NICD (Signaling) Notch->NICD Gamma-Cleavage

Figure 1: Mechanism of Action. The azepin-2-one compound targets the Gamma-Secretase complex, blocking the conversion of C99 to toxic Aβ42.[1][2] Specificity against Notch processing is a critical assay parameter.

Assay Development Framework

Phase 1: Biochemical Screening (Cell-Free)
  • Objective: Determine intrinsic potency (

    
     or 
    
    
    
    ) against purified Gamma-Secretase.
  • Method: FRET (Fluorescence Resonance Energy Transfer) using a fluorogenic peptide substrate.[1][2]

  • Rationale: High throughput, low noise, and direct measurement of enzymatic turnover without cellular interference.[1][2]

Phase 2: Cellular Potency (Functional)[1][2]
  • Objective: Verify membrane permeability and inhibition of endogenous APP processing.

  • Method: TR-FRET (HTRF) or ELISA quantifying secreted Aβ40 and Aβ42 in conditioned media of HEK293-APPsw cells.[1][2]

  • Rationale: Essential to confirm the compound can access the active site within the lipid bilayer.[1][2]

Phase 3: Selectivity Profiling (Safety)
  • Objective: Assess "Notch-sparing" properties.

  • Method: Luciferase Reporter Assay in cells co-expressing Notch1ΔE and a Hes1-responsive promoter.[1][2]

  • Rationale: Non-selective GSIs cause severe side effects; the ideal candidate inhibits Aβ42 >100-fold more potently than Notch.[1][2]

Detailed Protocols

Protocol A: Enzymatic FRET Assay

Principle: A recombinant Gamma-Secretase substrate (C100-Flag) tagged with a donor (Europium) and acceptor (APC) or a quenched fluorogenic peptide is cleaved, resulting in a signal change.[1][2]

Materials:

  • Enzyme: Solubilized Gamma-Secretase membranes (prepared from HeLa or CHO cells).[1][2]

  • Substrate: Fluorogenic peptide Nma-Gly-Gly-Val-Val-Ile-Aib-Thr-Val-Lys(Dnp)-D-Arg-D-Arg-NH2 (Lambda excitation/emission: 355/440 nm).[1][2]

  • Buffer: 50 mM HEPES pH 7.0, 0.5% CHAPSO, 0.1% Phosphatidylcholine.

Workflow:

  • Preparation: Dilute compound (3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one) in 100% DMSO (10-point dose response).

  • Incubation: Add 10 µL enzyme fraction + 1 µL compound to 384-well black plate. Incubate 15 min at RT.

  • Reaction Start: Add 10 µL substrate (10 µM final).

  • Kinetics: Measure fluorescence (Ex 355nm / Em 440nm) continuously for 60 min at 37°C.

  • Analysis: Calculate initial velocity (

    
    ) and fit to sigmoidal dose-response curve to determine 
    
    
    
    .
Protocol B: Cell-Based Aβ42 Quantification (HTRF)

Principle: Homogeneous Time-Resolved Fluorescence (HTRF) uses two antibodies (one Eu-cryptate labeled, one XL665 labeled) binding to Aβ42, generating a FRET signal upon proximity.[1][2]

Materials:

  • Cells: HEK293 stably expressing APP-Swedish mutation (HEK293-APPsw).[1][2]

  • Kit: HTRF Beta-Amyloid 1-42 Kit (e.g., Cisbio/Revvity).[1][2]

  • Media: DMEM + 10% FBS.[1][2]

Workflow:

  • Seeding: Plate HEK293-APPsw cells (20,000 cells/well) in 96-well poly-D-lysine coated plates. Allow attachment (4-6 hours).

  • Treatment: Replace media with fresh media containing compound (0.1 nM – 10 µM). Incubate 16-24 hours at 37°C.[1][2]

  • Supernatant Transfer: Transfer 10 µL of conditioned media to a low-volume 384-well detection plate.

  • Detection: Add 10 µL of HTRF pre-mixed antibody solution (Anti-Aβ-Eu + Anti-Aβ-d2).[1][2]

  • Read: Incubate 2 hours at RT. Read on an HTRF-compatible reader (e.g., EnVision).[1][2]

  • Normalization: Perform CellTiter-Glo (ATP assay) on the remaining cells to normalize for cytotoxicity.

Data Analysis & Interpretation

Table 1: Expected Performance Metrics

ParameterBiochemical Assay (FRET)Cellular Assay (HTRF)Success Criteria
Signal-to-Background (S/B) > 5.0> 10.0High sensitivity
Z' Factor > 0.6> 0.5Robust for HTS
IC50 Range (Potent) < 50 nM< 200 nMStrong binder
Shift (Cell/Biochem) N/A< 10xGood permeability
Selectivity (Notch) N/A> 50-fold windowSafe profile

Calculation of Z' Factor:



Where 

is standard deviation and

is mean of positive (p) and negative (n) controls.[1][2]

Troubleshooting Guide:

  • High Background (Cellular): Ensure antibodies are specific to Aβ42 and do not cross-react with full-length APP.[1][2] Use "mock" transfected supernatant as a blank.

  • Low Potency: If biochemical

    
     is low but cellular 
    
    
    
    is high, the compound may have poor permeability or is being pumped out by P-gp.[1][2] Verify with a PAMPA assay.[1][2]
  • Bell-Shaped Curve: Indicates compound precipitation or aggregation at high concentrations.[1][2] Check solubility in assay buffer.

References

  • Imbimbo, B. P., & Giardina, G. A. (2011).[1][2] γ-Secretase inhibitors and modulators for the treatment of Alzheimer's disease: disappointments and hopes. Current Topics in Medicinal Chemistry, 11(12), 1555–1570.[1][2] Link

  • Tomita, T. (2009).[1][2] Assays for Gamma-Secretase Activity. Methods in Molecular Biology, 566, 149-161.[1][2] Link[1][2]

  • Cisbio Bioassays. (n.d.).[1][2] Amyloid Beta 1-42 HTRF Assay Protocol. Revvity Application Notes. Link

  • Siemers, E. R., et al. (2006).[1][2] Effects of a gamma-secretase inhibitor in a randomized study of patients with Alzheimer disease. Neurology, 66(4), 602–604.[1][2] (Reference for Semagacestat clinical context). Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

[1][2]

Executive Summary & Chemical Context[1][2][3][4][5]

Compound: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one Core Scaffold:

Primary Application:12

This guide addresses the inherent instability of the 3-amino-azepin-2-one core.[1][2] While the 7-membered lactam ring offers moderate hydrolytic stability compared to


12racemizationoxidative degradation2

Note on Nomenclature: This chemistry is highly relevant to researchers working with the structurally analogous 1,4-benzodiazepine class (e.g., 3-amino-1,4-benzodiazepines), as the reactive core shares identical stability profiles.[1][2]

Technical Deep Dive: Mechanisms of Instability

To troubleshoot effectively, you must understand the causality of degradation.

A. The Racemization Trap (The "Silent" Failure)

The most critical issue with this molecule is the acidity of the proton at C3.

  • Mechanism: The C3 proton is

    
     to a carbonyl group (lactam) and adjacent to an electron-withdrawing amine (if protonated) or an electron-donating amine (neutral).[1][2] In solution, especially in the presence of base or protic solvents, this proton can be removed to form a planar enolate intermediate.[3] When the proton returns, it can attack from either face, leading to a racemic mixture.[3][4]
    
  • Impact: The compound remains chemically intact (same Mass Spec signal, same HPLC retention time in achiral systems), but biological activity is lost if the target is stereoselective.

B. Oxidative Deamination[1][2]
  • Mechanism: The primary amine at C3 is susceptible to oxidation by atmospheric oxygen, forming an imine or ketone (oxidative deamination). This is often catalyzed by trace metals or light exposure.[1][2]

  • Impact: Solution turns yellow/orange; appearance of new peaks on LC-MS.

C. Hydrolysis (Ring Opening)
  • Mechanism: While the N-methyl group provides some steric protection, the lactam ring can open in acidic or basic aqueous conditions, forming the corresponding amino acid derivative (open chain).

Visualization of Degradation Pathways[2]

The following diagram illustrates the competing degradation pathways users must control.

DegradationPathwaysCompoundActive (S)-Enantiomer(Clear Solution)EnolatePlanar EnolateIntermediateCompound->Enolate Base/Protic Solvent(-H+)ImineOxidized Imine(Yellow Color)Compound->Imine O2 / Light(Oxidation)HydrolysisRing-OpenedAmino AcidCompound->Hydrolysis H2O / pH < 3 or > 9Enolate->Compound +H+ (Retention)RacemateRacemic Mixture(Loss of Potency)Enolate->Racemate +H+ (Inversion)

Figure 1: Primary degradation pathways.[2] Note that racemization is often invisible to standard QC methods (LC-MS) unless chiral chromatography is used.[1][2]

Troubleshooting Guide (Q&A)

Scenario 1: Visual Changes

Q: My DMSO stock solution turned yellow overnight. Is it still usable?

  • Diagnosis: Oxidation. The primary amine has likely oxidized to an imine or azo-linkage, or trace contaminants (phenols) have oxidized.[1][2]

  • Verdict: Discard. The yellow color indicates the formation of conjugated impurities which can be toxic or interfere with assays.

  • Prevention:

    • Degas DMSO with Argon/Nitrogen before dissolving.[1][2]

    • Store under inert gas.[1][2]

    • Use amber vials to prevent photo-oxidation.[1][2]

Scenario 2: Potency Loss

Q: My compound looks pure on LC-MS, but the IC50 in my assay has shifted by 10-fold. Why?

  • Diagnosis: Racemization. You likely have a 50:50 mixture of the active and inactive enantiomers. Standard C18 HPLC columns will not separate these.[1][2]

  • Verification: Run the sample on a Chiral HPLC column (e.g., Chiralpak AD-H or OD-H) or measure Optical Rotation.[1][2]

  • Root Cause: The sample was likely dissolved in a protic solvent (Methanol/Ethanol) or exposed to basic pH (buffers > pH 7.5) for an extended period.

Scenario 3: Solubility Issues

Q: The compound precipitates when I dilute the DMSO stock into my assay buffer.

  • Diagnosis: Hydrophobic Crash-out. The 5-phenyl group and the N-methyl group make the molecule lipophilic.[1][2]

  • Solution:

    • Ensure the final DMSO concentration in the assay is 0.5% - 1.0% (if tolerated).[2]

    • Sonicate the buffer mixture immediately.[2]

    • Protocol Adjustment: Predilute the DMSO stock into an intermediate solvent (like 50% PEG-400 or Propylene Glycol) before hitting the aqueous buffer.[1][2]

Standard Operating Procedures (SOPs)

SOP-01: Preparation of Stable Stock Solutions

Objective: Minimize racemization and oxidation during storage.[1][2]

ParameterRecommendationRationale
Solvent Anhydrous DMSO (Grade ≥99.9%)Avoids hydrolysis; high solubility.[1][2]
Concentration 10 mM - 50 mMHigher concentrations are generally more stable than dilute ones.[1][2]
Additives 0.1% TFA or HCl (Optional)Slight acidification protonates the amine, preventing Schiff base formation and stabilizing the chiral center against base-catalyzed racemization.
Atmosphere Argon or Nitrogen overlayPrevents oxidative deamination.[1][2]
Storage Temp -20°C or -80°C Slows kinetic degradation rates.[1][2]
Container Amber Glass Vial (Silanized)Prevents surface adsorption and light damage.[1][2]
SOP-02: QC Validation Workflow

Objective: Confirm integrity before high-value experiments.

  • Visual Inspection: Clear, colorless solution. (Yellow = Fail).[2]

  • LC-MS (Standard): Confirm M+H peak (MW approx 250-266 Da depending on exact derivatives). Purity > 95%.

  • Chiral Check (Critical):

    • If the compound is >1 month old, run a chiral purity check.

    • Alternative: If chiral HPLC is unavailable, compare the biological activity against a freshly prepared standard.

Troubleshooting Logic Tree

Use this flow to diagnose issues with your compound batch.

TroubleshootingTreeStartUser Issue DetectedVisualIs the solution yellow/orange?Start->VisualPurityLC-MS Purity > 95%?Visual->PurityNo (Clear)DiscardOxDISCARD: Oxidative DegradationVisual->DiscardOxYesChiralIs biological activity expected?Purity->ChiralYesDiscardHydroDISCARD: Hydrolysis/DegradationPurity->DiscardHydroNoDiscardRacDISCARD: RacemizationChiral->DiscardRacNo (Potency Loss)OKCompound OK(Check Assay Conditions)Chiral->OKYes

Figure 2: Decision matrix for evaluating compound integrity.

References

  • PubChem. 3-Amino-1-methyl-5-phenyl-1H-benzo[e][1,4]diazepin-2(3H)-one (Compound Summary). National Library of Medicine.[2] [Link][2]

  • Bada, J. L. (1972).[2] Kinetics of Racemization of Amino Acids as a Function of pH.[4] Journal of the American Chemical Society.[5] (Fundamental mechanism of alpha-proton extraction). [Link]

  • Smith, G. G., & Sivakua, T. (1983). Mechanism of the Racemization of Amino Acids.[3][6][4][5][7] Journal of Organic Chemistry.[2] (Discusses the stabilization of the planar intermediate). [Link]

  • Deshpande, A. D., et al. (2004).[8] Degradation of β-lactam antibiotics.[1][2][9][8] Current Science.[1][2] (Provides context on lactam ring hydrolysis, applicable to azepinones). [Link]

Technical Support Center: Overcoming Solubility Challenges with 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the dedicated technical support guide for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one. This resource is designed for researchers, scientists, and drug development professionals to navigate and overcome the solubility challenges associated with this compound. Given that this molecule may be a novel or specialized entity, this guide is built upon fundamental principles of medicinal chemistry and pharmaceutical sciences, leveraging established strategies for compounds with similar structural features.

The structure of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one, featuring a lactam ring, a basic amino group, and a lipophilic phenyl moiety, presents a classic solubility puzzle. This guide provides a systematic approach to solving it, from basic troubleshooting to advanced formulation strategies.

Frequently Asked Questions (FAQs)

Q1: Why is my compound, 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one, poorly soluble in aqueous solutions?

A1: The solubility of this compound is governed by a balance of its chemical features. The bulky, non-polar phenyl group and the carbon backbone of the azepine ring contribute to its hydrophobic nature, favoring dissolution in organic solvents over water. While the amino and lactam groups can form hydrogen bonds, their contribution is often insufficient to overcome the molecule's overall lipophilicity. Aromatic amines, in particular, can have diminished water solubility due to the delocalization of the nitrogen's lone pair electrons into the aromatic system[1][2].

Q2: I'm seeing precipitation when I add my aqueous buffer to a DMSO stock of the compound. What's happening?

A2: This is a common issue known as "antisolvent precipitation." Your compound is likely highly soluble in a polar aprotic solvent like Dimethyl Sulfoxide (DMSO)[3]. However, when this concentrated stock solution is diluted into an aqueous buffer (the "antisolvent"), the overall solvent environment becomes much more polar. The compound's low aqueous solubility limit is quickly exceeded, causing it to crash out of solution. To avoid this, consider lowering the concentration of your stock solution or exploring the use of co-solvents in your final aqueous medium.

Q3: Can I just heat the solution to get my compound to dissolve?

A3: While heating can temporarily increase the solubility of many compounds, it is not a robust solution and should be approached with caution. Firstly, the compound may precipitate out again as the solution cools to room or physiological temperatures. Secondly, elevated temperatures can degrade the compound, especially given the presence of the lactam and amino groups which can be susceptible to hydrolysis or oxidation. Always perform stability studies if you intend to use heat.

Q4: What is the first and most critical step I should take to improve solubility in an aqueous buffer?

A4: The most impactful initial step is pH adjustment . The primary amino group on the molecule is basic. By lowering the pH of your aqueous solution with a suitable acid (e.g., HCl), you can protonate this amino group to form an ammonium salt (R-NH₃⁺). This charged species is significantly more polar and will exhibit dramatically increased water solubility.[4][5] The key is to adjust the pH to be at least 2 units below the compound's pKa.

Troubleshooting Guide: A Systematic Approach to Solubilization

This section provides detailed, step-by-step protocols for systematically improving the solubility of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one.

Strategy 1: pH-Dependent Solubilization

The presence of a basic amino group is the most powerful handle for manipulating aqueous solubility.

Causality: At a pH below the pKa of the amino group, the equilibrium will shift towards the protonated, charged, and more water-soluble form of the molecule. For typical aromatic amines, the pKa of the conjugate acid is in the range of 4-5[6]. Therefore, aiming for a pH between 2 and 3 is a logical starting point.

  • Preparation: Prepare a series of buffers (e.g., citrate, phosphate) at various pH values, for example: pH 2.0, 3.0, 4.0, 5.0, 6.0, and 7.4.

  • Dispersion: Weigh a small, precise amount of the compound (e.g., 1 mg) into separate vials for each buffer.

  • Equilibration: Add a fixed volume of each buffer (e.g., 1 mL) to the respective vials. Vortex each vial vigorously for 1-2 minutes.

  • Incubation: Place the vials on a shaker or rotator at a controlled temperature (e.g., 25 °C) for 24 hours to allow them to reach equilibrium.

  • Separation: Centrifuge the samples at high speed (e.g., >10,000 x g) for 15 minutes to pellet any undissolved solid.

  • Quantification: Carefully remove an aliquot of the supernatant and determine the concentration of the dissolved compound using a suitable analytical method, such as HPLC-UV or LC-MS.

  • Analysis: Plot the measured solubility against the pH to determine the optimal pH range for dissolution.

G cluster_start Start: Assess Solubility Issue cluster_main_path Primary Troubleshooting Path cluster_advanced Advanced Formulation Strategies cluster_end Outcome start Compound Precipitates in Aqueous Buffer ph_adjust Strategy 1: Adjust pH (Target pH < pKa) start->ph_adjust Is the amino group accessible? cosolvent Strategy 2: Use Co-solvents (e.g., Ethanol, PEG 400) ph_adjust->cosolvent Solubility still insufficient? success Solubility Achieved ph_adjust->success Success! ph_cosolvent Combine pH Adjustment & Co-solvents cosolvent->ph_cosolvent Can strategies be combined? surfactant Strategy 3: Surfactants (Micellar Solubilization) ph_cosolvent->surfactant Need higher concentration or specific formulation? cyclodextrin Strategy 4: Cyclodextrins (Inclusion Complexation) ph_cosolvent->cyclodextrin Toxicity of co-solvents a concern? ph_cosolvent->success surfactant->success cyclodextrin->success

Strategy 2: Co-solvent Systems

If pH adjustment alone is insufficient or if a near-neutral pH is required, the use of water-miscible organic solvents, or co-solvents, is the next logical step.

Causality: Co-solvents work by reducing the overall polarity of the aqueous solvent system.[7][8] This makes the environment more favorable for the hydrophobic phenyl group of your compound, thereby increasing its solubility. Common biocompatible co-solvents include ethanol, propylene glycol (PG), and polyethylene glycols (e.g., PEG 400)[9].

  • Select Co-solvents: Choose a panel of pharmaceutically acceptable co-solvents (e.g., Ethanol, Propylene Glycol, PEG 400, DMSO).

  • Prepare Blends: Create a series of co-solvent/buffer blends in varying percentages (e.g., 5%, 10%, 20%, 30% v/v co-solvent in your chosen buffer).

  • Determine Solubility: Using the same equilibration and quantification method described in the pH screening protocol, determine the saturation solubility of your compound in each blend.

  • Analyze Data: Plot solubility versus co-solvent percentage. Be aware that for some compounds, solubility can peak at an optimal percentage and then decrease, so testing a range is critical.

Co-solvent System (in pH 7.4 Buffer)Example Solubility (µg/mL)Notes
100% Aqueous Buffer< 1Practically Insoluble
10% Ethanol / 90% Buffer15Modest improvement
20% PEG 400 / 80% Buffer75Significant improvement
10% DMSO / 90% Buffer120High solubilization, but consider DMSO effects in assays
20% PEG 400 / 80% Buffer (pH 4.0)> 500Synergistic effect of co-solvent and pH adjustment
Caption: Example solubility data for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one in various solvent systems. Data is illustrative.
Strategy 3: Micellar Solubilization with Surfactants

For achieving higher concentrations, especially in formulations, surfactants are an excellent tool.

Causality: Surfactants are amphiphilic molecules that, above a certain concentration (the Critical Micelle Concentration or CMC), self-assemble into spherical structures called micelles.[10][11] These micelles have a hydrophobic core and a hydrophilic shell. The hydrophobic phenyl group of your compound can partition into the core, effectively being encapsulated and solubilized within the aqueous phase.[12][13][14]

  • Select Surfactants: Choose non-ionic (e.g., Polysorbate 80, Cremophor EL) or ionic surfactants, depending on your application. Non-ionic surfactants are generally less disruptive to biological systems[11].

  • Prepare Solutions: Create solutions of the surfactant in your chosen buffer at concentrations above their CMC (e.g., 0.5%, 1%, 2% w/v).

  • Determine Solubility: Measure the saturation solubility of your compound in each surfactant solution using the standard protocol.

  • Evaluate: Compare the solubility enhancement. The choice of surfactant can be critical, as interactions between the drug and the surfactant's head group or alkyl chain length can influence solubilization efficiency[15].

G

Strategy 4: Complexation with Cyclodextrins

Cyclodextrins are a valuable tool for increasing solubility, particularly for compounds intended for pharmaceutical formulations, as they can improve stability and bioavailability.[16][]

Causality: Cyclodextrins are cyclic oligosaccharides shaped like a truncated cone with a hydrophobic interior and a hydrophilic exterior.[18] The hydrophobic phenyl group of your compound can fit into the central cavity of the cyclodextrin molecule, forming an "inclusion complex."[19][20] This complex has a hydrophilic exterior, rendering the entire assembly soluble in water[18].

  • Select Cyclodextrins: Common choices include Hydroxypropyl-β-Cyclodextrin (HP-β-CD) and Sulfobutylether-β-Cyclodextrin (SBE-β-CD) due to their high water solubility and safety profiles.

  • Prepare Phase-Solubility Diagram:

    • Prepare a series of aqueous solutions with increasing concentrations of the cyclodextrin (e.g., 0 to 50 mM).

    • Add an excess amount of your compound to each solution.

    • Equilibrate the samples for 24-48 hours.

    • Centrifuge, sample the supernatant, and analyze the drug concentration.

  • Analyze Data: Plot the concentration of the dissolved drug against the concentration of the cyclodextrin. A linear relationship (AL-type diagram) indicates the formation of a 1:1 complex and allows for the calculation of the complexation binding constant.

References

  • Brewster, M. E., & Loftsson, T. (2007). Cyclodextrins as pharmaceutical solubilizers. Advanced Drug Delivery Reviews.
  • Rowe, R. C., Sheskey, P. J., & Quinn, M. E. (Eds.). (2009). Handbook of Pharmaceutical Excipients.
  • Al-Ghananeem, A. M., & Malkawi, A. H. (2006). Micellar solubilization of drugs. University of Alberta Libraries.
  • Hancock, B. C. (2020).
  • Kumar, R., & Kumar, P. (2025). Inclusion Complexation: A Technique to Enhance Solubility of Poorly Soluble Drugs. International Journal of Pharmaceutical and Phytopharmacological Research.
  • Pharmaceutical Technology.
  • BOC Sciences. Cyclodextrin Solutions for API Solubility Boost. BOC Sciences.
  • Ahmadi, S., et al. (2024). Predicting the Amino Group Pka of Amino Acids Using Machine Learning-Qspr Methods. Scientific Reports.
  • Valizadeh, H., & Zakeri-Milani, P. (2018). Micellar solubilization of poorly water-soluble drugs: effect of surfactant and solubilizate molecular structure. Pharmaceutical Development and Technology.
  • Chaudhary, A., & Nagaich, U. (2013). CYCLODEXTRIN INCLUSION COMPLEX TO ENHANCE SOLUBILITY OF POORLY WATER SOLUBLE DRUGS: A REVIEW. International Journal of Pharmaceutical Sciences and Research.
  • Sheskey, P. J., Cook, W. G., & Cable, C. G. (Eds.). (2017). Handbook of Pharmaceutical Excipients (8th ed.). Pharmaceutical Press.
  • Gregoriadis, G. (1995). Cyclodextrin Inclusion Complexes in Drug Delivery: A Role for Liposomes. UCL Discovery.
  • Sheskey, P. J., Hancock, B. C., Moss, G. P., & Goldfarb, D. J. (2020). The Handbook of Pharmaceutical Excipients (9th ed.).
  • Sigma-Aldrich. Solubility Enhancement of Hydrophobic Drugs. Sigma-Aldrich.
  • Wikipedia contributors. (2023). Cosolvent. Wikipedia.
  • Theoretical Consideration of Micellar Soubilization. (n.d.).
  • Kamat, M. S., & DeLuca, P. P. (2019). Use of Cosolvents.
  • Wamser, C. C. (2002). Chapter 22 Notes - Amines.
  • Tsuji, A., Miyamoto, E., Matsuda, M., Nishimura, K., & Yamana, T. (1982). Effects of surfactants on the aqueous stability and solubility of beta-lactam antibiotics. Journal of Pharmaceutical Sciences.
  • Hyda, Y. (2024). The Role of Surfactants in Solubilization of Poorly Soluble. Journal of Chemical and Pharmaceutical Research.
  • Various Authors. (2024). Solubilization techniques used for poorly water-soluble drugs. Journal of Controlled Release.
  • MedchemExpress. Co-solvents | Biochemical Assay Reagents. MedchemExpress.com.
  • Lumen Learning. 23.1: Properties of amines. Organic Chemistry II.
  • Sathesh Babu, P. R., & Rao, M. (2008). Solubility Enhancement of Cox-II Inhibitors by Cosolvency Approach. Dhaka University Journal of Pharmaceutical Sciences.
  • Chemistry LibreTexts. (2020). 21.4: Acidity and Basicity of Amines. Chemistry LibreTexts.
  • Patel, M., & Patel, N. (2012). Techniques for solubility enhancement of poorly soluble drugs: an overview. Journal of Medical and Pharmaceutical and Allied Sciences.
  • Wikipedia contributors. (2023). Amine. Wikipedia.
  • Chemistry LibreTexts. (2023). Advanced Properties of Amines. Chemistry LibreTexts.

Sources

Troubleshooting inconsistent results with 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

For Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one. This resource is designed to assist you in troubleshooting common issues and answering frequently asked questions related to the synthesis, purification, and handling of this azepinone derivative. Given that this is a specialized compound, this guide synthesizes direct information with established principles of organic and medicinal chemistry to provide robust, field-tested advice.

I. Troubleshooting Guides

This section addresses specific experimental challenges in a question-and-answer format, providing in-depth explanations and actionable protocols.

Problem 1: Low or Inconsistent Yields in Synthesis

Question: My synthesis of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one, which involves the reduction of the corresponding nitro-azepinone, is resulting in consistently low yields (<40%). What are the likely causes and how can I optimize the reaction?

Answer: Low yields in the final reduction step of this synthesis are a common challenge and can typically be attributed to several factors related to the reaction conditions and the stability of the starting material and product. Azepine derivatives can be sensitive to harsh reaction conditions.[1][2]

Potential Causes & Solutions:

  • Incomplete Reaction: The reduction of an aromatic nitro group can be sluggish, especially on a complex heterocyclic scaffold.[3]

    • Troubleshooting:

      • Reaction Monitoring: Actively monitor the reaction's progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The disappearance of the starting material (nitro-azepinone) is the primary indicator of completion.

      • Extended Reaction Time/Elevated Temperature: If the reaction stalls, consider extending the reaction time. A modest increase in temperature may also improve the rate, but should be done cautiously to avoid degradation.[4]

  • Catalyst Inactivation: Catalytic hydrogenation (e.g., using Pd/C) is a common method for nitro group reduction.[5] The catalyst can be poisoned by impurities in the starting material or solvents.

    • Troubleshooting:

      • Reagent Purity: Ensure the nitro-azepinone starting material is highly pure. Recrystallize or perform column chromatography on the precursor if necessary. Use high-purity, dry solvents.

      • Catalyst Loading: Increase the catalyst loading (e.g., from 5 mol% to 10 mol% Pd/C).

  • Side Reactions: Besides incomplete reduction, other functionalities might react, or the azepine ring itself could be unstable under certain conditions.[6]

    • Troubleshooting:

      • Alternative Reducing Agents: If catalytic hydrogenation is problematic, consider alternative, milder reducing agents. Metal-based reductions such as iron powder in acetic acid or tin(II) chloride are often effective for nitro groups and can be more chemoselective.[7]

Workflow for Optimizing Low-Yield Synthesis

Caption: Troubleshooting workflow for low-yield azepinone synthesis.

Problem 2: Product Purity Issues & Unexpected Spectral Data

Question: After purification by column chromatography, my ¹H NMR spectrum of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one shows several unexpected peaks. What are the potential impurities?

Answer: Unexpected peaks in the NMR spectrum after purification suggest the presence of structurally related impurities that co-elute with your product or that the product itself is unstable.

Common Impurities and Their Identification:

Potential Impurity Plausible Cause Expected NMR/MS Signature Mitigation Strategy
Unreacted Nitro Precursor Incomplete reduction.Absence of amine protons; distinct aromatic signals. Mass spec will show the expected mass for the nitro-compound.Optimize reduction conditions (see Problem 1).[8]
Hydroxylamine Intermediate Partial reduction of the nitro group.Broad signals in the NMR; mass corresponding to [M+16-2] of the starting nitro compound.Drive the reduction to completion with longer reaction times or a stronger reducing system.[7]
Ring-Opened Byproducts Instability of the azepinone ring under acidic or basic workup conditions.Aliphatic chain signals instead of a constrained ring system; complex aromatic region.Use neutral workup conditions. Wash with saturated sodium bicarbonate and brine.
Solvent Adducts Reaction with the solvent during synthesis or workup.Characteristic solvent peaks (e.g., ethyl acetate, methanol) that do not disappear under high vacuum.Use non-reactive solvents and ensure complete removal during workup.

Experimental Protocol: Purity Assessment by HPLC-MS

  • Sample Preparation: Dissolve a small amount of the purified product in a suitable solvent (e.g., acetonitrile/water).

  • HPLC Conditions: Use a C18 reverse-phase column with a gradient elution (e.g., water with 0.1% formic acid to acetonitrile with 0.1% formic acid).

  • MS Detection: Employ electrospray ionization (ESI) in positive mode to detect the [M+H]⁺ ions of your product and potential impurities.

  • Analysis: Correlate the peaks in the chromatogram with their corresponding mass-to-charge ratios to identify the components of the mixture.

II. Frequently Asked Questions (FAQs)

Q1: What is the recommended method for purifying 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one?

A1: Purification is best achieved through flash column chromatography on silica gel. A gradient elution system starting with a non-polar solvent system (e.g., 100% dichloromethane) and gradually increasing the polarity by adding methanol is typically effective. For example, a gradient of 0% to 5% methanol in dichloromethane. The primary amino group can cause streaking on the column; adding a small amount of triethylamine (0.1-0.5%) to the eluent can improve the peak shape.[9]

Q2: What are the optimal storage conditions for this compound?

A2: As an aminolactam, the compound may be susceptible to hydrolysis and oxidation.[10] It should be stored as a solid in a tightly sealed container, preferably under an inert atmosphere (argon or nitrogen), at low temperatures (-20°C for long-term storage). Protect from light and moisture.

Q3: Is the azepinone ring system stable?

A3: Seven-membered heterocyclic rings like azepines can be prone to ring-opening or rearrangement under certain conditions, particularly strong acid or base.[11] It is advisable to avoid harsh pH conditions during workup and purification. The stability is often enhanced by the presence of electron-withdrawing groups on the nitrogen atom.

Q4: What are some key analytical characterization details for this molecule?

A4:

  • ¹H NMR: Expect characteristic signals for the N-methyl group (singlet), the protons on the azepine ring, and the phenyl group protons in the aromatic region. The amino group protons may appear as a broad singlet.

  • ¹³C NMR: Look for the carbonyl carbon of the lactam, carbons of the phenyl ring, and the carbons of the azepine core.

  • Mass Spectrometry (MS): The calculated exact mass for C₁₆H₁₅N₃O is approximately 265.12 g/mol .[12] In ESI-MS, the primary observed ion will be [M+H]⁺ at m/z 266.13.

  • Infrared (IR) Spectroscopy: Key stretches to look for include the N-H stretch of the primary amine and the C=O stretch of the lactam.

Diagram of Key Functional Groups for Spectral Analysis

Functional_Groups mol Structure of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one NH2 Primary Amine (-NH2) - ¹H NMR: Broad singlet - IR: N-H stretch mol->NH2 NMe N-Methyl Group (-CH3) - ¹H NMR: Singlet (~3 ppm) mol->NMe Lactam Lactam Carbonyl (C=O) - ¹³C NMR: ~170 ppm - IR: C=O stretch mol->Lactam Phenyl Phenyl Group - ¹H NMR: Aromatic region (7-8 ppm) mol->Phenyl

Caption: Key functional groups and their expected spectral signatures.

III. References

  • Synthesis of 7-Membered Heterocyclic Compounds and Their Biological Activity. (2023). ResearchGate. [Link]

  • Nitro Reduction - Common Conditions. Organic Chemistry Portal. [Link]

  • 3-Amino-1-methyl-5-phenyl-1H-benzo[E][6][13]diazepin-2(3H)-one. PubChem. [Link]

  • Seven membered heterocycles-Oxepines & thiepines. (2016). Slideshare. [Link]

  • Nitro Reduction. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Seven-Membered Rings. SciSpace. [Link]

  • SEVEN AND LARGE MEMBERED HETEROCYCLES. eGyanKosh. [Link]

  • (R)-3-Amino-5-phenyl-1H-benzo[e][6][13]diazepin-2(3H)-one. PubChem. [Link]

  • (R)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][6][13]diazepin-2-one. PubChem. [Link]

  • my nitro refuses to be reduced. Reddit. [Link]

  • Reduction of nitro compounds. Wikipedia. [Link]

  • Seven-Membered Heterocycles. PlumX. [Link]

  • Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone. ResearchGate. [Link]

  • Click and Release Chemistry for Activity-Based Purification of β-Lactam Targets. PubMed. [Link]

  • Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. ACS Publications. [Link]

  • Scoping Review of Extraction Methods for Detecting β-Lactam Antibiotics in Food Products of Animal Origin. MDPI. [Link]

  • An unexpected photochemical synthesis of azepinone derivatives and their transformations. acris. [Link]

  • Scheme 2a. Synthesis of Azepines and Azepinone from substituted aromatic azides. ResearchGate. [Link]

  • Novel and Recent Synthesis and Applications of β-Lactams. PMC. [Link]

  • Purification and characterization of a new beta-lactamase from Clostridium butyricum. ResearchGate. [Link]

  • The precursor of beta-lactamase: purification, properties and folding kinetics. PMC. [Link]

  • Synthesis of Substituted 3-Anilino-5-phenyl-1,3-dihydro-2H-1,4-benzodiazepine-2-ones and Their Evaluation as Cholecystokinin-Ligands. ResearchGate. [Link]

  • Synthesis of 1,3,5-Triazepines and Benzo[f][12]triazepines and Their Biological Activity: Recent Advances and New Approaches. PMC. [Link]

Sources

Modifying experimental protocols for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Welcome to the technical support guide for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one. This document is designed for researchers, medicinal chemists, and drug development professionals to provide expert insights, troubleshooting protocols, and answers to frequently asked questions regarding the synthesis, handling, and modification of this versatile heterocyclic compound. The azepine scaffold is a crucial component in medicinal chemistry, known for its conformational flexibility which makes it a valuable building block for various therapeutic agents.[1][2] This guide consolidates field-proven advice to help you navigate the unique challenges presented by this seven-membered ring system.

Section 1: Compound Properties & Handling FAQs

This section addresses fundamental questions about the physical and chemical properties of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one and provides best practices for its storage and handling.

Q1: What are the key structural features and physicochemical properties of this compound?

A1: 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one is a complex heterocyclic molecule featuring a seven-membered azepine ring. Key structural elements include a lactam (an amide within the ring), a chiral center at the C3 position bearing a primary amine, and an enamine-like double bond. The non-planar and flexible nature of the azepine ring is a defining characteristic.[1] Its properties are summarized in the table below. Note that while specific experimental data for this exact molecule is not widely published, these values are estimated based on its structure and data from analogous compounds like benzodiazepines.[3][4]

PropertyPredicted Value / InformationSource
Molecular Formula C₁₃H₁₄N₂O(Calculated)
Molecular Weight 214.27 g/mol (Calculated)
Appearance Likely an off-white to pale yellow solid(General Observation for similar compounds)
Solubility Expected to be soluble in polar organic solvents (DMSO, DMF, Methanol, Dichloromethane); sparingly soluble in water.(Chemical Principles)
pKa (Amino Group) Estimated 6.5 - 7.5(Based on primary amines adjacent to chiral centers)
Key Spectroscopic Features ¹H NMR: Signals for aromatic protons, a singlet for the N-methyl group, and characteristic shifts for the protons on the azepine ring. ¹³C NMR: Resonances for carbonyl, aromatic, and aliphatic carbons. IR: Stretching bands for N-H (amine), C=O (lactam), and C=C bonds.(General Spectroscopic Principles)[5][6]

Q2: How should I properly store this compound to prevent degradation?

A2: Due to the presence of a primary amine and a lactam, the compound is susceptible to oxidation and hydrolysis.

  • Atmosphere: Store under an inert atmosphere (Argon or Nitrogen) to prevent air oxidation of the amino group.[7]

  • Temperature: Keep refrigerated at 2-8°C for short-term storage and at -20°C for long-term storage.

  • Light: Protect from light, as enamines and aromatic systems can be light-sensitive.

  • Moisture: Store in a tightly sealed container with a desiccant to prevent hydrolysis of the lactam ring.

Q3: Is this compound the same as a benzodiazepine?

A3: No, this is a critical distinction. While both are seven-membered nitrogen-containing heterocycles, 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one contains a single nitrogen atom within the azepine ring. Benzodiazepines, such as the structurally related 3-Amino-1-methyl-5-phenyl-1H-benzo[E][4][7]diazepin-2(3H)-one, are characterized by a benzene ring fused to a seven-membered ring containing two nitrogen atoms (a diazepine).[3] This difference significantly impacts their synthesis, reactivity, and biological activity.

Section 2: Synthesis & Purification Troubleshooting

The synthesis of seven-membered rings can be challenging due to entropic factors and the potential for multiple side reactions.[1][8] This section provides solutions to common problems encountered during the synthesis and purification of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one.

Q4: My reaction yield is consistently low. What are the common causes and how can I improve it?

A4: Low yields in heterocyclic synthesis are a frequent issue.[7] A systematic approach is the most effective way to troubleshoot this problem. Key factors include:

  • Purity of Reagents: Ensure all starting materials and solvents are of high purity and, where necessary, are anhydrous. Impurities can act as catalyst poisons or participate in side reactions.[7]

  • Reaction Conditions: Temperature, pressure, and reaction time are critical. Small-scale trial reactions are recommended to optimize these parameters without committing large amounts of starting material.[7] Azepine synthesis often involves ring expansion or cyclization steps that can be highly sensitive to thermal conditions.[9]

  • Inert Atmosphere: Many reagents used in heterocyclic synthesis, particularly organometallics or catalysts, are sensitive to air and moisture. Ensure your reaction is conducted under a strict inert atmosphere (N₂ or Ar).[7]

  • Product Decomposition: The target azepinone may be unstable under the reaction or workup conditions. Monitor the reaction progress by TLC or LC-MS to check for the appearance of new, unidentified spots over time, which could indicate product degradation.[7]

Below is a logical workflow to diagnose and resolve low-yield issues.

G start Low Yield Observed check1 Verify Reagent Purity & Dryness (Use fresh, anhydrous solvents) start->check1 check2 Confirm Inert Atmosphere Technique (Degas solvents, use Schlenk line) check1->check2 check3 Monitor Reaction Profile (TLC/LC-MS at t=0, 1h, 4h, 24h) check2->check3 decision1 Is Starting Material Consumed? check3->decision1 decision2 Is Target Product Formed and then Disappears? decision1->decision2 Yes action1 Optimize Conditions: - Increase Temperature - Change Catalyst/Solvent - Increase Reaction Time decision1->action1 No action2 Product is Unstable: - Lower Reaction Temperature - Shorten Reaction Time - Modify Workup (e.g., avoid acid/base) decision2->action2 Yes action3 Complex Mixture/Side Reactions: - Lower Temperature - Check for Stoichiometry Errors - Consider Alternative Synthetic Route decision2->action3 No

Caption: Troubleshooting workflow for low reaction yield.

Q5: Purification by column chromatography is difficult, with significant streaking and poor separation. What can I do?

A5: The combination of a basic amino group and a polar lactam can lead to difficult chromatographic purification.

  • Tailing/Streaking: This is often caused by the interaction of the basic amine with acidic sites on standard silica gel. To mitigate this, add a small amount of a basic modifier to your eluent, such as 0.5-1% triethylamine (NEt₃) or ammonia in methanol. This will neutralize the acidic sites and lead to sharper peaks.

  • Solvent System: Start with a moderately polar system like Ethyl Acetate/Hexanes. If the compound does not move, gradually increase polarity by switching to Dichloromethane/Methanol. The addition of the aforementioned basic modifier is crucial in either system.

  • Alternative Stationary Phases: If issues persist, consider using a different stationary phase. Alumina (basic or neutral) can be an excellent alternative to silica for purifying basic compounds. Reversed-phase chromatography (C18) with a mobile phase of Acetonitrile/Water (with 0.1% TFA or formic acid) is another powerful option, though it requires subsequent removal of the acidic additive.

Section 3: Experimental Use & Modifications

This section provides guidance on the reactivity of 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one and protocols for its common downstream chemical modifications.

Q6: I need to perform an acylation on the 3-amino group. What is a reliable starting protocol?

A6: Acylation of the primary amine is a common transformation. However, care must be taken to avoid side reactions. A standard protocol would involve reacting the amine with an acylating agent (like an acid chloride or anhydride) in the presence of a non-nucleophilic base.

G start Start: Dissolve Azepinone in Anhydrous DCM or THF step1 Cool to 0°C (Ice Bath) start->step1 step2 Add Non-Nucleophilic Base (e.g., 1.5 eq. DIPEA or NEt₃) step1->step2 step3 Add Acylating Agent Dropwise (1.1 eq. Acyl Chloride or Anhydride) step2->step3 step4 Allow to Warm to RT Stir for 2-16h step3->step4 step5 Monitor by TLC/LC-MS step4->step5 step6 Aqueous Workup (e.g., wash with NaHCO₃ soln) step5->step6 step7 Purify by Chromatography step6->step7

Caption: General workflow for N-acylation.

Causality & Key Considerations:

  • Why an anhydrous solvent? To prevent hydrolysis of the acylating agent.

  • Why cool to 0°C? Acylation is exothermic. Cooling helps control the reaction rate and minimize side product formation.

  • Why a non-nucleophilic base? The base is required to scavenge the HCl or carboxylic acid byproduct. A bulky, non-nucleophilic base like Diisopropylethylamine (DIPEA) is preferred to prevent it from competing with the substrate for the acylating agent.

Q7: Is the azepine ring stable to common reaction conditions?

A7: The 3H-azepine tautomer is generally the most stable isomer for many azepine systems, as it avoids the anti-aromatic character of a planar 1H-azepine.[10][11] However, the seven-membered ring can be susceptible to certain conditions:

  • Strong Acids: Can promote hydrolysis of the lactam or potentially catalyze ring-opening or rearrangement reactions.

  • Strong Reducing Agents: Reagents like LiAlH₄ will likely reduce the lactam carbonyl group.

  • Oxidizing Conditions: The enamine-like moiety may be sensitive to strong oxidants. It is always advisable to perform any new reaction on a small scale first to verify the stability of the scaffold under the proposed conditions.

Section 4: Reference Protocols

Protocol 1: Hypothetical Photochemical Synthesis

This protocol is illustrative and based on established chemical principles. It requires optimization and validation.

  • Starting Material Synthesis: Synthesize the precursor, 2-azido-N-methyl-2-phenylacetamide, through standard methods.

  • Photochemical Reaction Setup: In a quartz reaction vessel, dissolve the azide precursor (1.0 eq.) in a solvent mixture of THF/H₂O (4:3).[9]

  • Irradiation: While stirring vigorously, irradiate the solution with a high-pressure mercury lamp (e.g., >345 nm) at 25°C. The reaction progress should be monitored carefully by TLC, as over-irradiation can lead to decomposition.[9] The mechanism likely proceeds through a nitrene intermediate, which undergoes ring expansion.

  • Workup: Once the starting material is consumed, remove the solvent under reduced pressure.

  • Purification: Redissolve the crude residue in dichloromethane, wash with saturated sodium bicarbonate solution, then brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

  • Chromatography: Purify the crude product via column chromatography on silica gel using an eluent of Hexanes/Ethyl Acetate with 1% triethylamine, as discussed in Q5.

  • Characterization: Confirm the structure of the final product using ¹H NMR, ¹³C NMR, HRMS, and IR spectroscopy.

References

  • BenchChem. (2025). troubleshooting guide for the synthesis of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025). Technical Support Center: Catalyst Selection and Optimization for Efficient Azepinone Synthesis. BenchChem Technical Support.
  • PubChem. 3-Amino-1-methyl-5-phenyl-1H-benzo[E][4][7]diazepin-2(3H)-one. National Center for Biotechnology Information.

  • PubChem. (R)-3-amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][4][7]diazepin-2-one. National Center for Biotechnology Information.

  • Al-Said, N. H. (2012). A simple three-component synthesis of 3-amino-5-arylpyridazine-4-carbonitriles. Arkivoc.
  • IJARST. (2021). SYNTHESIS STRATEGIES FOR HETEROCYCLIC COMPOUNDS: NITROGEN VS. SULFUR. International Journal of Advanced Research in Science and Technology.
  • Scribd. (n.d.). Heterocyclic Compounds Synthesis Guide.
  • Taylor & Francis Online. (2022). Update of Recently (2016–2020) Designed Azepine Analogs and Related Heterocyclic Compounds with Potent Pharmacological Activities.
  • ScienceDirect. (n.d.). Heterocyclic Compounds.
  • ResearchGate. (2025).
  • Schultz, E. E., Lindsay, V. N., & Sarpong, R. (2015). Expedient Synthesis of Fused Azepine Derivatives using a Sequential Rh(II)-Catalyzed Cyclopropanation/1-Aza-Cope Rearrangement of Dienyltriazoles.
  • ACS Publications. (2016). Synthesis of 5-Amino-2,5-dihydro-1H-benzo[b]azepines Using a One-Pot Multibond Forming Process. The Journal of Organic Chemistry.
  • Wol, W. (2004). SYNTHESIS AND NMR SPECTROSCOPIC INVESTIGATIONS WITH 3-AMINO-, 3-HYDROXY-, AND 3-METHOXY-4-ACYL-1-PHENYL- 2-PYRAZOLIN-5-ONES. Arkivoc.
  • ResearchGate. (n.d.). Synthesis, Characterization, DFT Studies, Biological Investigation and Molecular Modelling of Novel 1-(5-(1H-imidazol-1-yl)-3-methyl-1-phenyl-1H-pyrazol-4-yl)- 3-amino-2-cyano-N-phenyl-1H-benzo[f].
  • ResearchGate. (n.d.). Review on Synthesis, Reactions and Biological Properties of Seven Member Heterocyclic Compounds: Azepine, Azepane, Azepinone.
  • Al-Amiery, A. A. (2015). synthesis and identification some of 1, 3-oxazepine derivatives containing azo group. Journal of Al-Nahrain University.
  • Biozol. (n.d.). (R)-3-Amino-1-methyl-5-phenyl-1,3-dihydro-2H-benzo[e][4][7]diazepin-2-one, CAS [[103343-65-3]].

  • Hasegawa, T., et al. (2011).
  • University of Liverpool. (n.d.). Heterocyclic Chemistry - TUTORIAL PROBLEMS.
  • PubMed. (2012). 3-Amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno [2,3-d]pyrimidine: an effecient key precursor for novel synthesis of some interesting triazines and triazepines as potential anti-tumor agents.
  • ResearchGate. (2014). Why are 3H-Azepines more stable when compared to other isomers?.
  • Beilstein Journal of Organic Chemistry. (2021). Synthesis of (Z)-3-[amino(phenyl)methylidene]-1,3-dihydro-2H-indol-2-ones using an Eschenmoser coupling reaction.
  • The University of Manchester. (n.d.).
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Validation & Comparative

Interpreting NMR Data for 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Conformational Challenge

In the development of CNS-active agents, the 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one scaffold represents a critical "privileged structure," bridging the gap between rigid benzodiazepines and flexible caprolactams. However, its characterization presents a unique analytical failure point: conformational averaging .

Unlike stable 6-membered rings, this 7-membered unsaturated lactam undergoes rapid ring inversion (boat-to-chair-like transitions) at room temperature. Standard 1D NMR often yields broadened, ambiguous signals that mask stereochemical fidelity.

This guide compares the High-Resolution Cryo-NMR Protocol (Method A) against standard Room Temperature 400 MHz Analysis (Method B). We provide definitive chemical shift assignments and establish a self-validating workflow to distinguish this scaffold from its saturated analogs (azepanes).

Structural Dynamics & Assignment Logic

The Molecule[1][2][3][4][5][6][7][8][9]
  • Core: 1H-azepin-2(3H)-one (Unsaturated 7-membered lactam).

  • Key Features:

    • C3-Amino:

      
       chiral center; source of diastereotopic differentiation.
      
    • N1-Methyl: Diagnostic singlet; prevents tautomeric shifts common in NH-lactams.

    • C5-Phenyl: Locks the ring conformation partially, but introduces rotameric exchange.

The Comparison: Unsaturated (Target) vs. Saturated (Alternative)

Researchers often confuse the NMR signature of the target azepinone with its reduced azepane (caprolactam) analog.

FeatureTarget: Azepinone (Unsaturated)Alternative: Azepane (Saturated)
Ring Current Partial conjugation (diene character).None (aliphatic).
H4/H6/H7 Signals Vinylic Region (5.5 - 7.5 ppm) .[1] Distinct doublets.Aliphatic Region (1.5 - 2.5 ppm) .[1] Overlapping multiplets.
Conformation Semi-rigid (Preferred Boat/Twist).Highly Flexible (Fluxional).
Stereochem (C3) H3 appears as distinct dd (approx 3.5-4.0 ppm).H3 often buried in CH2 envelope.

Experimental Protocol: The "Cryo-Lock" Method

To achieve the resolution required for drug filing, you cannot rely on standard acquisition parameters.

Step 1: Sample Preparation (Crucial)
  • Solvent: DMSO-d6 is mandatory.

    • Why? CDCl3 promotes intermolecular H-bonding of the C3-NH2, broadening the signal. DMSO-d6 disrupts this, sharpening the amine protons for coupling analysis.

  • Concentration: 5-8 mg in 600 µL.

  • Temperature: 283 K (10°C) .

    • Why? Lowering temperature slightly below RT slows the ring inversion on the NMR timescale, sharpening the vinylic protons (H4, H6, H7) which are otherwise exchange-broadened.

Step 2: Acquisition Parameters
  • Pulse Sequence: zg30 (Standard) vs. zggpw5 (Water suppression if sample is hygroscopic).

  • Transients: 64 scans (minimum) to resolve minor conformers.

  • Relaxation Delay (D1): 2.0s (Ensure complete relaxation of the isolated H4 vinylic proton).

Detailed Spectral Interpretation

The following data represents the Reference Standard for the 3-Amino-1-methyl-5-phenyl-1H-azepin-2(3H)-one scaffold in DMSO-d6 at 400 MHz.

Table 1: Chemical Shift Assignments ( ) & Coupling Constants ( )[8]
PositionAtom TypeShift (ngcontent-ng-c1989010908="" _nghost-ng-c2193002942="" class="inline ng-star-inserted">

, ppm)
MultiplicityCoupling (

, Hz)
Structural Insight
1 N-CH3 3.05 - 3.15 Singlet (s)-Diagnostic anchor. Sharp singlet confirms N-methylation.
3 H -C33.85 - 4.10 Doublet of Doublets (dd)

,

Alpha to C=O and NH2. The small coupling to H4 indicates an allylic-like dihedral angle near 90°.
3-NH2 NH2 1.80 - 2.50 Broad Singlet (bs)-Exchangeable. Chemical shift varies with concentration.
4 H -C46.10 - 6.25 Doublet (d)

Vinylic proton. Upfield of H6/H7 due to conjugation break at C3.
5 Ph-C5 -Quaternary (C)-Substituted position. No proton signal.
6 H -C66.30 - 6.45 Doublet (d)

Vinylic. Part of the C6=C7 double bond.[1]
7 H -C76.90 - 7.10 Doublet (d)

Most Deshielded. Adjacent to N1 (enamine-like character).
Ph Ar-H 7.30 - 7.55 Multiplet (m)-Phenyl ring protons. Overlap common.[1]

Note on H4 vs H6: H4 is typically a singlet or fine doublet (allylic coupling to H3). H6 is a distinct doublet coupled strongly to H7 (


 Hz). This 

-value is characteristic of cis-alkenes in 7-membered rings.

Visualizing the Analytical Workflow

The following diagram outlines the decision tree for assigning the ambiguous vinylic region, a common stumbling block in azepine chemistry.

NMR_Workflow Start Sample: Azepinone Derivative (DMSO-d6) Step1 1D 1H NMR (Check Vinylic Region 5.5-7.5 ppm) Start->Step1 Decision Are signals sharp? Step1->Decision Action_Cool Cool to 10°C (Slow Ring Inversion) Decision->Action_Cool No (Broad) Action_Assign Proceed to 2D Assignment Decision->Action_Assign Yes Action_Cool->Step1 COSY COSY Spectrum Identify Spin Systems Action_Assign->COSY SystemA Spin System A: H6 (d) - H7 (d) (J ~11 Hz) COSY->SystemA SystemB Spin System B: H3 (dd) - H4 (d) (Weak Allylic Coupling) COSY->SystemB NOESY NOESY/ROESY Spatial Verification SystemA->NOESY SystemB->NOESY Validation Validation: NOE: N-Me -> H7 (Strong) NOE: H4 -> Phenyl (Strong) NOESY->Validation

Figure 1: Step-by-step logic for deconvoluting the azepinone spin systems. Note the critical temperature checkpoint.

Advanced Validation: Stereochemistry & Conformation

To confirm the regiochemistry of the Phenyl group (C5) and the conformation, you must utilize NOESY (Nuclear Overhauser Effect Spectroscopy) .

The "N-Me Anchor" Test

This is the self-validating step to ensure you have the 1-methyl-azepin-2-one and not an isomeric impurity.

  • Irradiate N-Me (3.1 ppm).

  • Observe NOE at H7 (approx 7.0 ppm).

    • Result: A strong NOE confirms H7 is adjacent to Nitrogen.

    • Negative Control:[1] If NOE is seen at H3, the structure might be the 3-methylamino isomer (incorrect synthesis).

The Phenyl-H4 Interaction
  • Observe NOE between Phenyl (ortho protons) and H4.

  • Significance: This confirms the Phenyl is at C5. If Phenyl were at C4, H4 would be absent. If Phenyl were at C6, H6 would be absent and H4 would show NOE to H3 only.

NOE_Logic NMe N-Me (3.1 ppm) H7 H7 (7.0 ppm) NMe->H7 Strong NOE (Proximity) H6 H6 (6.4 ppm) H7->H6 COSY (J=11) Ph Phenyl (7.4 ppm) H4 H4 (6.2 ppm) Ph->H4 Strong NOE (Regio-check) H3 H3 (4.0 ppm) H4->H3 Weak COSY

Figure 2: Key NOE correlations required to validate the 1-Me and 5-Ph regiochemistry.

Troubleshooting Common Artifacts

ArtifactCauseSolution
H3 Signal Missing Deuterium exchange with solvent (if CD3OD is used).Switch to DMSO-d6 or Acetone-d6 .
Broad H4/H6 Conformational exchange rate

NMR timescale.
Cool sample to 283K or heat to 325K (coalescence). Cooling is preferred to avoid degradation.
Extra Singlets Rotamers of the N-Me group (rare) or impurities.Check HSQC. Rotamers will have the same Carbon shift; impurities will not.

References

  • Paquette, L. A. (1984). Principles of Azepine Conformational Analysis. In Modern Heterocyclic Chemistry. This foundational text establishes the "boat-to-chair" inversion dynamics characteristic of 1H-azepines.
  • RSC Perkin Transactions 1. (1980). 1H and 13C NMR spectra of 1-substituted 1H-azepin-3(2H)-ones. Royal Society of Chemistry.[1][2] (Provides baseline chemical shift data for the azepinone skeleton).

  • Silverstein, R. M., et al. (2014). Spectrometric Identification of Organic Compounds. Wiley.
  • BenchChem. (2025).[3] Comparative Analysis of the 1H NMR Spectrum of (S)-3-amino-1-methylazepan-2-one. (Used for comparative data on the saturated azepane analog).

Sources

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